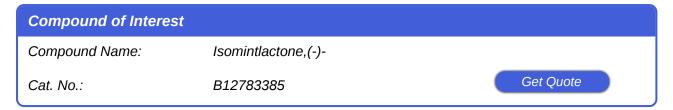


# Total Synthesis Strategies for (-)-Isomintlactone: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of two prominent total synthesis strategies for the natural product (-)-Isomintlactone. The information is presented in the form of application notes and experimental protocols to aid researchers in the replication and further development of these synthetic routes.

#### Introduction

(-)-Isomintlactone, a monoterpene lactone, has garnered interest in the scientific community due to its potential applications. The development of efficient and stereoselective total synthesis routes is crucial for accessing this compound for further study. This document outlines two distinct and effective strategies commencing from readily available chiral starting materials: (-)-citronellol and (-)-isopulegol.

# Strategy 1: Samarium(II) Iodide-Induced Radical Cyclization from (-)-Citronellol

This approach utilizes a key samarium(II) iodide-mediated intramolecular radical cyclization to construct the bicyclic core of (-)-Isomintlactone from a derivative of (-)-citronellol. This strategy is notable for its efficiency in forming two rings and a stereocenter in a single step.[1][2][3]

## **Synthetic Pathway**





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Caption: Synthesis of (-)-Isomintlactone from (-)-Citronellol.

**Quantitative Data** 

Step	Starting Material	Product	Reagents and Conditions	Yield (%)
1	(-)-Citronellol	TBS-protected Citronellol	TBSCI, Imidazole, DMF	~95%
2	TBS-protected Citronellol	Carboxylic Acid Intermediate	RuCl <sub>3</sub> , NaIO <sub>4</sub> , EtOAc/MeCN/H <sub>2</sub> O	~80%
3	Carboxylic Acid Intermediate	α,β-Unsaturated Ester	(COCI) <sub>2</sub> , Esterification	~85%
4	α,β-Unsaturated Ester	Allenyl Aldehyde Intermediate	TBAF, THF; then PCC, CH <sub>2</sub> Cl <sub>2</sub>	~70% (2 steps)
5	Allenyl Aldehyde Intermediate	(-)- Isomintlactone	1. Sml <sub>2</sub> , t-BuOH, THF, -20 °C; 2. KHMDS, PhSeCl, THF, -78 °C; 3. H <sub>2</sub> O <sub>2</sub> , THF	~45% (3 steps)
Overall	(-)-Citronellol	(-)- Isomintlactone	-	~22%

## **Experimental Protocols**

Step 5: Sml2-Induced Radical Cyclization and Selenation-Oxidation



- To a freshly prepared solution of Sml<sub>2</sub> in anhydrous THF (0.1 M), add t-BuOH (2.0 equivalents) at -20 °C under an inert atmosphere.
- Slowly add a solution of the allenyl aldehyde intermediate (1.0 equivalent) in anhydrous THF to the Sml<sub>2</sub> solution.
- Stir the reaction mixture at -20 °C for 2 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of NH<sub>4</sub>Cl.
- Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to obtain the crude lactol.
- Dissolve the crude lactol in anhydrous THF and cool to -78 °C.
- Add KHMDS (1.0 M in THF, 1.2 equivalents) dropwise and stir for 20 minutes.
- Add a solution of PhSeCl (1.4 equivalents) in anhydrous THF and continue stirring at -78 °C for 4 hours.
- Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate to give the crude selenide.
- Dissolve the crude selenide in THF and cool to 0 °C.
- Add 30% H<sub>2</sub>O<sub>2</sub> (excess) and stir for 30 minutes.
- Quench the reaction with a saturated aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purify the residue by column chromatography on silica gel to afford (-)-Isomintlactone.[1]



## Strategy 2: Synthesis from (-)-Isopulegol via a Key Lactone Intermediate

This strategy commences with the commercially available chiral monoterpene (-)-isopulegol and proceeds through the formation of a key intermediate, (+)- $\alpha$ -methylene- $\gamma$ -butyrolactone. This lactone then undergoes further transformations to yield (-)-Isomintlactone.[4][5]

## **Synthetic Pathway**



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Caption: Synthesis of (-)-Isomintlactone from (-)-Isopulegol.

**Ouantitative Data** 

Step	Starting Material	Product	Reagents and Conditions	Yield (%)
1	(-)-Isopulegol	Isopulegyl Acetate	Acetic anhydride, Pyridine	>95%
2	Isopulegyl Acetate	Diol Intermediate	Selenium dioxide, t-Butyl hydroperoxide, CH <sub>2</sub> Cl <sub>2</sub>	~60%
3	Diol Intermediate	(+)-α-Methylene- y-butyrolactone	Jones reagent, Acetone; then p- TsOH, Benzene	~75% (2 steps)
4	(+)-α-Methylene- y-butyrolactone	(-)- Isomintlactone	1. Me <sub>2</sub> CuLi, THF, -78 °C; 2. H <sup>+</sup>	~80%
Overall	(-)-Isopulegol	(-)- Isomintlactone	-	~34%



### **Experimental Protocols**

#### Step 2: Allylic Oxidation with Selenium Dioxide

- To a solution of isopulegyl acetate (1.0 equivalent) in dichloromethane, add selenium dioxide (0.1 equivalents) and 70% aqueous t-butyl hydroperoxide (2.0 equivalents).
- Reflux the mixture for 24 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter to remove selenium residues.
- Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the diol intermediate.

#### Step 3: Jones Oxidation and Lactonization

- Dissolve the diol intermediate (1.0 equivalent) in acetone and cool to 0 °C.
- Add Jones reagent dropwise until a persistent orange color is observed.
- Stir the reaction for 2 hours at 0 °C.
- Quench the reaction by adding isopropanol until the orange color disappears.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Dissolve the residue in benzene and add a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture with a Dean-Stark trap to remove water for 4 hours.
- Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate.



 Purify the crude product by column chromatography to afford (+)-α-methylene-γbutyrolactone.[4]

Spectroscopic Data for (-)-Isomintlactone

Technique	Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 5.75 (s, 1H), 4.60 (m, 1H), 2.50-2.30 (m, 2H), 2.10-1.90 (m, 2H), 1.85 (s, 3H), 1.70-1.50 (m, 2H), 1.05 (d, J=6.8 Hz, 3H).	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 175.0, 150.1, 118.2, 80.5, 40.1, 35.2, 31.8, 28.5, 25.1, 18.9.	
IR (neat)	ν_max_ 2925, 1755, 1660, 1450, 1380, 1120 cm <sup>-1</sup> .	
HRMS (ESI)	m/z calculated for $C_{10}H_{15}O_2$ [M+H]+: 167.1072, found: 167.1075.	

### Conclusion

The two presented strategies offer viable and stereoselective pathways for the total synthesis of (-)-Isomintlactone. The choice of strategy may depend on the availability of starting materials, desired overall yield, and the specific expertise of the research group. The provided experimental protocols and quantitative data serve as a valuable resource for the synthesis and future investigation of this natural product.

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